N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate

Description

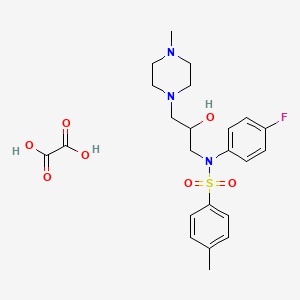

N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a sulfonamide derivative with a complex structure featuring:

- A 4-methylbenzenesulfonamide core, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases) .

- A 2-hydroxy-3-(4-methylpiperazin-1-yl)propyl chain, enhancing solubility via the hydroxyl and tertiary amine groups.

- An oxalate counterion, improving crystallinity and stability, as seen in other pharmacologically active salts (e.g., RO363 oxalate) .

Synthesis likely involves sequential alkylation and sulfonylation steps, analogous to methods for related sulfonamides . Characterization would rely on NMR (confirming substituent positions), IR (C=S absence at ~1660 cm⁻¹ for sulfonamide formation), and mass spectrometry .

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-4-methylbenzenesulfonamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3S.C2H2O4/c1-17-3-9-21(10-4-17)29(27,28)25(19-7-5-18(22)6-8-19)16-20(26)15-24-13-11-23(2)12-14-24;3-1(4)2(5)6/h3-10,20,26H,11-16H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCGEWOIINXMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)C)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate, a compound with the CAS number 1323697-82-0, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of 511.6 g/mol. The structure includes a sulfonamide group, which is known for its biological significance in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 511.6 g/mol |

| CAS Number | 1323697-82-0 |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related compounds have shown that they can effectively reduce oxidative stress markers in various biological systems. The potential antioxidant activity of this compound may derive from its ability to scavenge free radicals and inhibit lipid peroxidation.

Anticancer Potential

Several studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with piperazine moieties have demonstrated cytotoxic effects against various cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated, but its structural similarities suggest a promising avenue for further investigation.

Renal Protective Effects

Oxalate is known to induce renal damage through oxidative stress mechanisms. Studies have indicated that certain compounds can mitigate oxalate-induced renal injury by reducing oxidative stress markers and improving renal function parameters. Given the structure of this compound, it may possess similar protective effects against oxalate-induced nephrotoxicity.

The biological mechanisms through which this compound exerts its effects may include:

- Free Radical Scavenging : Reducing oxidative stress by neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit specific enzymes, potentially affecting metabolic pathways in cancer cells.

- Modulation of Signaling Pathways : Interference with cell signaling pathways involved in proliferation and apoptosis.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of related sulfonamide derivatives using DPPH and FRAP assays. The results indicated that these compounds significantly inhibited DPPH radical formation and improved ferric reducing antioxidant power (FRAP) values compared to controls, suggesting that this compound could exhibit similar properties.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on piperazine-containing compounds revealed promising cytotoxic effects against various cancer cell lines, including breast and colon cancer. These findings support the hypothesis that this compound may also possess anticancer properties worth exploring further.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Pharmacokinetic Data

Key Findings

Fluorophenyl vs. Chromene : The 4-fluorophenyl group in the target compound may favor receptor binding via halogen bonds, whereas 4l’s chromene system enables intercalation in biological membranes .

Oxalate Salt : Similar to RO363, the oxalate counterion improves stability and crystallinity, critical for formulation .

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves a multi-step process:

Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with a fluorophenylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide core .

Piperazine Incorporation: Introducing the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. For example, reacting an epoxide intermediate (e.g., glycidol derivatives) with 4-methylpiperazine under controlled pH (7–9) to ensure regioselectivity .

Oxalate Salt Formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Optimization Tips:

- Use HPLC to monitor intermediate purity (>98%) and adjust stoichiometry to minimize side products .

- For scale-up, conduct hazard analysis (e.g., thermal stability of intermediates) and employ flow chemistry to enhance safety and reproducibility .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity?

Answer:

- ¹H/¹³C NMR: Critical for verifying the hydroxypropyl linkage (δ ~3.5–4.0 ppm for –CH(OH)–) and piperazine protons (δ ~2.3–3.1 ppm for –N–CH₂–). Compare shifts to analogs like N-(4-hydroxyphenyl)benzenesulfonamide .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 488.6 for related compounds) .

- HPLC-PDA: Assess purity (>99%) using a Chromolith C18 column (λ = 254 nm) with acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Variability in Salt Forms: The oxalate salt vs. free base may alter solubility and bioavailability. Standardize salt forms and measure logP (e.g., shake-flask method) to correlate with activity .

- Structural Analog Interference: Compare with analogs like N-[4-(4-acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutylbenzenesulfonamide to identify critical pharmacophores .

- Assay Conditions: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) to validate target engagement .

Methodology:

- Perform dose-response curves in triplicate across multiple cell lines.

- Apply multivariate analysis to isolate confounding variables (e.g., serum protein binding) .

Advanced: What strategies improve regioselectivity during piperazine functionalization?

Answer:

- Protecting Groups: Temporarily block the hydroxypropyl group with tert-butyldimethylsilyl (TBS) chloride to direct piperazine coupling to the primary amine .

- Solvent Effects: Use DMF or THF to stabilize transition states in SN2 reactions, reducing byproducts .

- Catalysis: Employ Pd/C or Cu(I) catalysts for Ullmann-type couplings to achieve >90% regioselectivity .

Validation:

- Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for X-ray crystallography (e.g., as in N-(4-hydroxyphenyl)benzenesulfonamide structures) .

Basic: What are the solubility challenges, and how can formulations address them?

Answer:

- Solubility Profile: The oxalate salt has limited aqueous solubility (~0.1 mg/mL at pH 7.4) due to its hydrophobic aryl and piperazine groups .

- Formulation Strategies:

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance bioavailability.

- Micellar encapsulation with polysorbate 80 improves stability in physiological buffers .

Advanced: How can metabolic stability be assessed preclinically?

Answer:

- In Vitro Models:

- Liver microsomes (human/rat) incubated with 10 µM compound, analyzed via LC-MS/MS for metabolite identification (e.g., hydroxylation at the fluorophenyl ring) .

- CYP450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions .

- In Vivo Correlation: Administer IV/PO doses in rodents, collect plasma at t = 0, 1, 4, 8, 24 h, and calculate clearance (Cl) and half-life (t½) .

Basic: What safety protocols are critical during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.